Cas no 2639433-27-3 (N-{4-(1-aminoethyl)phenylmethyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride)

2639433-27-3 structure
اسم المنتج:N-{4-(1-aminoethyl)phenylmethyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride
كاس عدد:2639433-27-3
وسط:C19H24ClFN2O
ميغاواط:350.858067512512
MDL:MFCD33549703
CID:5680877
PubChem ID:155970715
N-{4-(1-aminoethyl)phenylmethyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2639433-27-3
- N-{[4-(1-aminoethyl)phenyl]methyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride
- EN300-26675756
- N-{4-(1-aminoethyl)phenylmethyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride
-
- MDL: MFCD33549703
- نواة داخلي: 1S/C19H23FN2O.ClH/c1-13(21)15-6-4-14(5-7-15)12-22-18(23)19(2,3)16-8-10-17(20)11-9-16;/h4-11,13H,12,21H2,1-3H3,(H,22,23);1H
- مفتاح Inchi: NWESWNLWHCAWDA-UHFFFAOYSA-N
- ابتسامات: Cl.FC1C=CC(=CC=1)C(C)(C)C(NCC1C=CC(=CC=1)C(C)N)=O
حساب السمة
- نوعية دقيقة: 350.1561192g/mol
- النظائر كتلة واحدة: 350.1561192g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 3
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 24
- تدوير ملزمة العد: 5
- تعقيدات: 383
- رابطة تساهمية وحدة العد: 2
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 1
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 55.1Ų
N-{4-(1-aminoethyl)phenylmethyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26675756-10.0g |
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride |
2639433-27-3 | 91.0% | 10.0g |
$3807.0 | 2025-03-20 | |
Enamine | EN300-26675756-0.25g |
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride |
2639433-27-3 | 91.0% | 0.25g |
$438.0 | 2025-03-20 | |
Enamine | EN300-26675756-0.5g |
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride |
2639433-27-3 | 91.0% | 0.5g |
$691.0 | 2025-03-20 | |
1PlusChem | 1P02855E-1g |
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride |
2639433-27-3 | 91% | 1g |
$1155.00 | 2023-12-18 | |
1PlusChem | 1P02855E-2.5g |
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride |
2639433-27-3 | 91% | 2.5g |
$2207.00 | 2023-12-18 | |
1PlusChem | 1P02855E-5g |
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride |
2639433-27-3 | 91% | 5g |
$3234.00 | 2023-12-18 | |
1PlusChem | 1P02855E-100mg |
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride |
2639433-27-3 | 91% | 100mg |
$441.00 | 2023-12-18 | |
1PlusChem | 1P02855E-500mg |
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride |
2639433-27-3 | 91% | 500mg |
$916.00 | 2023-12-18 | |
Enamine | EN300-26675756-5g |
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride |
2639433-27-3 | 91% | 5g |
$2566.0 | 2023-09-12 | |
Enamine | EN300-26675756-0.1g |
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride |
2639433-27-3 | 91.0% | 0.1g |
$306.0 | 2025-03-20 |
N-{4-(1-aminoethyl)phenylmethyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride الوثائق ذات الصلة
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
2639433-27-3 (N-{4-(1-aminoethyl)phenylmethyl}-2-(4-fluorophenyl)-2-methylpropanamide hydrochloride) منتجات ذات صلة
- 2920240-14-6(Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride)
- 325810-37-5(1-(4-bromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole)
- 1215986-76-7(2-(2,5-dimethylmorpholin-4-yl)methylbenzoic acid)
- 2034327-03-0(3-(butan-2-yl)-1-({6-ethoxy-1,2,4triazolo4,3-bpyridazin-3-yl}methyl)urea)
- 1805863-73-3(Ethyl 3-(2-carboxyethyl)-4-formylbenzoate)
- 2757926-22-8(4-Bromo-3-[(4-methylbenzenesulfonyl)oxy]benzoic acid)
- 17977-76-3(2-Chloro-N-4-chloro-2-(hydroxyimino)phenylmethylphenylacetamide)
- 2228839-68-5(1,1,1-trifluoro-3-(4-nitro-1H-pyrazol-3-yl)propan-2-amine)
- 1314648-51-5(1-(2,5-dichlorophenyl)cyclobutane-1-carbonitrile)
- 2227788-99-8(tert-butyl N-{2-(2S)-2-hydroxypropyl-5-methoxyphenyl}carbamate)
الموردين الموصى بهم
Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة

BIOOKE MICROELECTRONICS CO.,LTD
عضو ذهبي
مورد الصين
مُحْضِر

Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر
